molecular formula C10H16O4 B7785736 1,1-Cyclohexanediacetic acid CAS No. 152848-09-4

1,1-Cyclohexanediacetic acid

Cat. No.: B7785736
CAS No.: 152848-09-4
M. Wt: 200.23 g/mol
InChI Key: YQPCHPBGAALCRT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1-Cyclohexanediacetic acid plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in metabolic processes. The interactions between this compound and biomolecules are often characterized by binding affinities and specific catalytic activities, which can affect the overall biochemical reaction rates and outcomes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their catalytic functions. For instance, this compound may act as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into intermediate compounds. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. For example, this compound may participate in the tricarboxylic acid cycle, contributing to the production of energy and biosynthetic precursors. The interactions with specific enzymes and cofactors are crucial for the efficient metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its accumulation and activity within specific tissues, influencing its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its participation in metabolic pathways, ultimately affecting cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Cyclohexanediacetic acid can be synthesized through the hydrolysis of 1,1-cyclohexyl dicyanoamide, followed by a decarboxylation reaction . The process involves the following steps:

Industrial Production Methods

An industrial method involves reacting 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[5,5]undecane with sulfuric acid in two steps. The first step is conducted at a temperature lower than 100°C, and the second step at a reaction temperature between 160 to 190°C .

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclohexanediacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Cyclohexanediacetic acid is unique due to its dual carboxymethyl groups attached to the cyclohexane ring, providing distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

2-[1-(carboxymethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPCHPBGAALCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918347
Record name 2,2'-(Cyclohexane-1,1-diyl)diacetic acid
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4355-11-7, 9355-11-7
Record name 1,1-Cyclohexanediacetic acid
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Record name Cyclohexanediacetic acid
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Record name 1,1-Cyclohexanediacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclohexanediacetic acid
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Record name 1,1-Cyclohexanediacetic acid
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Record name 2,2'-(Cyclohexane-1,1-diyl)diacetic acid
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Record name Cyclohexanediacetic acid
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Record name CYCLOHEXANEDIACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical coordination modes of 1,1-cyclohexanediacetic acid with metal ions?

A1: this compound can act as a versatile ligand, coordinating to metal ions through its carboxylate groups in various modes. These include monodentate, bidentate (chelating or bridging), and tridentate modes. Research suggests that the specific coordination mode adopted depends on factors like the metal ion's identity, reaction conditions, and presence of other ligands. For instance, in the compound [Co(H2O)2(phda)]n [], 1,4-phenylenediacetic acid acts as a bridging ligand, forming a three-dimensional structure. Conversely, in [Co(chda)]n [], H2chda coordinates as an anti-syn carboxylate bridge, creating regularly stacked layers with cyclohexyl groups acting as separators.

Q2: What structural features of this compound influence its coordination behavior?

A2: The flexible cyclohexane ring and the two acetate arms of H2chda significantly influence its coordination behavior. The ring can adopt different conformations, allowing the molecule to adjust to the coordination geometry preferences of various metal ions. Additionally, the spatial arrangement of the acetate arms enables the formation of diverse coordination polymers and metal-organic frameworks with unique structural motifs. For instance, in [Pb(chda)]n [], the lead atoms exhibit both hemi- and holo-directed coordination geometries with a coordination number of seven.

Q3: What are the potential applications of this compound-based coordination polymers?

A3: The unique structural features and diverse coordination modes of H2chda-based coordination polymers make them promising candidates for various applications, including:

  • Gas storage and separation: The porous nature of some coordination polymers, like those observed in [], suggests potential in gas adsorption and separation technologies.

Q4: Can you elaborate on the magnetic properties observed in this compound-based compounds?

A4: The magnetic properties of H2chda-based compounds are strongly influenced by the metal ion, its coordination environment, and the bridging mode of the ligand. Studies have revealed both ferromagnetic and antiferromagnetic interactions in these materials. For example, [Co(H2O)2(phda)]n [] exhibits ferromagnetic coupling between cobalt(II) ions through the anti-syn carboxylate bridge, while [Co(chda)]n [] displays antiferromagnetic coupling among tetrahedral cobalt(II) centers within the sheets. Interestingly, [Co(chda)]n [] also shows a spin-canted structure leading to long-range magnetic ordering below 7.5 K.

Q5: Have there been any studies exploring the potential of this compound derivatives in biological systems?

A5: Yes, while limited, there are studies exploring the potential of H2chda derivatives in biological systems. One such study [] evaluated the efficacy of 16 compounds, including H2chda, as potential strontium chelators. The study demonstrated that Kryptofix 222 and Kryptofix 5, but not H2chda, significantly increased solubilized strontium, highlighting their potential for removing internal strontium contamination.

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